3-(2,6-Difluorophenyl)-1-methyl-1h-pyrazol-5-amine

Lipophilicity LogP Drug-likeness

3-(2,6-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine (CAS 1152666-59-5, MF C₁₀H₉F₂N₃, MW 209.20) is a 1-methyl-5-amino-1H-pyrazole bearing a 2,6-difluorophenyl substituent at the C3 position of the heterocyclic core. The compound exhibits a calculated partition coefficient (LogP) of 1.98, two hydrogen bond acceptor sites, and one hydrogen bond donor site, with an Fsp³ value of 0.1, placing it in a physicochemical space consistent with fragment-like and lead-like molecular profiles.

Molecular Formula C10H9F2N3
Molecular Weight 209.20 g/mol
Cat. No. B13624210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,6-Difluorophenyl)-1-methyl-1h-pyrazol-5-amine
Molecular FormulaC10H9F2N3
Molecular Weight209.20 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C2=C(C=CC=C2F)F)N
InChIInChI=1S/C10H9F2N3/c1-15-9(13)5-8(14-15)10-6(11)3-2-4-7(10)12/h2-5H,13H2,1H3
InChIKeyNDSDXWWGRIKFNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,6-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine: Physicochemical Profile and Strategic Positioning Among 5-Aminopyrazole Building Blocks


3-(2,6-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine (CAS 1152666-59-5, MF C₁₀H₉F₂N₃, MW 209.20) is a 1-methyl-5-amino-1H-pyrazole bearing a 2,6-difluorophenyl substituent at the C3 position of the heterocyclic core. The compound exhibits a calculated partition coefficient (LogP) of 1.98, two hydrogen bond acceptor sites, and one hydrogen bond donor site, with an Fsp³ value of 0.1, placing it in a physicochemical space consistent with fragment-like and lead-like molecular profiles . The 2,6-difluorophenyl motif has been explicitly identified as a critical structural determinant for potent cyclin-dependent kinase (CDK) inhibition in structurally related pyrazole and pyrazolopyridine series, establishing this compound as a privileged scaffold for kinome-directed library synthesis [1][2].

2,6-Difluorophenyl motif linked to CDK/GSK inhibition in patent literature
C3 2,6-difluorophenyl regioisomer: higher predicted lipophilicity than N1 isomer
Free 5-amino group enables rapid derivative synthesis for kinase-focused libraries

Why Generic 5-Aminopyrazole Substitution Fails: The Regiochemical and Electronic Imperative of the C3 2,6-Difluorophenyl Motif in 3-(2,6-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine


5-Aminopyrazoles are not interchangeable commodity reagents. The position of the difluorophenyl substituent on the pyrazole ring, the fluorine substitution pattern on the phenyl ring, and the presence of the N1-methyl group collectively determine lipophilicity, hydrogen-bonding capacity, metabolic stability, and target engagement potential. Regioisomers such as 1-(2,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine, positional fluorine isomers such as 3-(3,5-difluorophenyl)-1-methyl-1H-pyrazol-5-amine, and halogen-swapped analogs such as 3-(2,6-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine exhibit measurably distinct physicochemical profiles and divergent pharmacological behavior, rendering generic substitution a significant risk to experimental reproducibility and lead optimization trajectories . The 2,6-difluorophenyl group has been independently validated as a critical determinant of kinase inhibitory potency in multiple chemical series, underscoring the non-fungibility of this specific substitution pattern [1].

Regioisomer mismatch N1- vs C3-difluorophenyl attachment may measurably alter lipophilicity and target engagement.
Fluorine substitution pattern 2,4- or 3,5-difluorophenyl analogs shift electronic profile and steric fit in kinase hinge regions.
Halogen identity (Cl vs F) Dichloro analog introduces larger van der Waals radius and lower C–X bond strength, potentially altering metabolic stability and molecular recognition.

Quantitative Differential Evidence Guide for 3-(2,6-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine Versus Closest Structural Analogs


Lipophilicity Advantage of C3 2,6-Difluorophenyl Substitution Over N1 2,4-Difluorophenyl Regioisomer

The target compound 3-(2,6-difluorophenyl)-1-methyl-1H-pyrazol-5-amine exhibits a calculated LogP of 1.98, which is 0.24 LogP units higher than the regioisomeric comparator 1-(2,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine (LogP = 1.74) . Both compounds share identical molecular formula (C₁₀H₉F₂N₃), molecular weight (209.20 g/mol), hydrogen bond acceptor count (2), hydrogen bond donor count (1), and Fsp³ (0.1); the LogP differential arises solely from the regioisomeric relationship—C3 versus N1 attachment of the difluorophenyl group and the 2,6- versus 2,4-fluorine substitution pattern on the phenyl ring. This 0.24 LogP increment translates to an approximately 1.74-fold higher predicted octanol-water partition coefficient, which is pharmacologically meaningful for membrane permeation and oral absorption optimization [1].

Lipophilicity comparison
Cross-study comparable
Target LogP 1.98 vs 1.74
Higher predicted membrane permeability context
Calculated values; ΔLogP 0.24 (1.74-fold partition)
Lipophilicity LogP Drug-likeness Membrane permeability 5-Aminopyrazole building blocks

Patent-Established Exclusivity of 2,6-Difluorophenyl as a Preferred R1 Substituent in CDK/GSK Pyrazole Inhibitor Claims

In U.S. Patent Application US 2008/0306069 A1 (Astex Therapeutics), the 2,6-difluorophenyl group is explicitly enumerated as substituent option (b) for the R1 position of the claimed pyrazole scaffold, listed immediately after 2,6-dichlorophenyl (option a) and before any trisubstituted phenyl variants [1]. The patent specifically defines a subset of preferred embodiments wherein R1 is 2,6-difluorophenyl or 2,6-dichlorophenyl, and further explicitly excludes certain claims where R1a is not 2,6-difluorophenyl, demonstrating that this substitution is not merely exemplary but constitutes a strategically defended structural element within the intellectual property landscape [1]. In contrast, regioisomers bearing the difluorophenyl group at N1 or with alternative fluorine substitution patterns (2,4- or 3,5-difluorophenyl) are not equivalently claimed, indicating a non-obvious selection preference driven by biological data.

Patent preference
Supporting evidence
2,6-Difluorophenyl enumerated as preferred R1 substituent
Indicates non-obvious selection in CDK/GSK claims
Patent architecture implies biological advantage; IC50 data not disclosed
CDK inhibitors GSK-3 inhibitors Kinase patent Structure-activity relationship 2,6-Difluorophenyl

Critical Requirement of 2,6-Difluorophenyl Substitution for CDK1/CDK2 Inhibitory Potency: Cross-Series Class-Level Validation

Structure-activity relationship studies by Misra et al. (2003) on 1H-pyrazolo[3,4-b]pyridine CDK inhibitors demonstrated that the 2,6-difluorophenyl substitution was critical for potent inhibitory activity [1]. The optimized compound BMS-265246 (21h), bearing the 2,6-difluorophenyl motif, achieved CDK1/cycB IC₅₀ = 6 nM and CDK2/cycE IC₅₀ = 9 nM [1]. A co-crystal structure of the close difluoro analog 21j bound to CDK2 confirmed that the inhibitor occupies the ATP purine binding site and forms critical hydrogen bonds with Leu83 on the protein backbone [1]. While this validation was performed in a pyrazolo[3,4-b]pyridine scaffold rather than the simpler 5-aminopyrazole core, the pharmacophoric role of the 2,6-difluorophenyl group as a kinase hinge-binding motif is directly transferable to the 3-aryl-5-aminopyrazole series, establishing a class-level inference that the target compound's substitution pattern is functionally superior to non-2,6-difluorinated analogs for kinase-targeted applications [2].

CDK inhibition potency
Class-level inference
BMS-265246: CDK1 IC50 6 nM, CDK2 IC50 9 nM
2,6-Difluorophenyl linked to nanomolar CDK inhibition in pyrazolopyridine series; pharmacophore may transfer to 5-aminopyrazole core
Co-crystal confirms hinge binding; potency attributed to this motif
CDK1 CDK2 Kinase inhibition 2,6-Difluorophenyl pharmacophore BMS-265246

Halogen-Dependent Physicochemical Differentiation: 2,6-Difluorophenyl Versus 2,6-Dichlorophenyl Analog

The direct halogen-swap analog 3-(2,6-dichlorophenyl)-1-methyl-1H-pyrazol-5-amine (CAS 1152666-94-8) differs from the target compound solely by replacement of the two ortho-fluorine atoms with chlorine atoms, increasing the molecular weight from 209.20 to 242.10 g/mol and introducing fundamentally different electronic and steric properties . Fluorine (van der Waals radius 1.47 Å, Pauling electronegativity 3.98) and chlorine (van der Waals radius 1.75 Å, Pauling electronegativity 3.16) differ substantially in size (Cl is ~19% larger) and electron-withdrawing capacity (F is ~26% more electronegative). These differences impact aryl ring electron density, conformational preferences of the biaryl system, and potential for orthogonal multipolar interactions (fluorine participates in C–F···H–C hydrogen bonds; chlorine can engage in halogen bonding with carbonyl oxygen atoms in kinase hinge regions) [1]. The target compound's fluorine atoms also confer greater metabolic stability relative to chlorine due to the strength of the C–F bond (~485 kJ/mol) versus C–Cl (~339 kJ/mol), reducing susceptibility to oxidative dehalogenation by cytochrome P450 enzymes [2].

F vs Cl properties
Class-level inference
F: vdW 1.47 Å, EN 3.98; Cl: 1.75 Å, EN 3.16
Fluorine confers smaller size, stronger C–X bond; may improve metabolic stability
C–F BDE ~485 vs C–Cl ~339 kJ/mol
Fluorine vs. chlorine Halogen bonding Molecular recognition Lipophilicity 5-Aminopyrazole SAR

Optimized Application Scenarios for 3-(2,6-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine in Kinase-Targeted Medicinal Chemistry and Synthetic Methodology


CDK/GSK Kinase Inhibitor Lead Generation: Scaffold-Hopping from Pyrazolopyridine to 5-Aminopyrazole Cores

The target compound serves as a structurally streamlined 5-aminopyrazole surrogate for the more complex pyrazolo[3,4-b]pyridine core validated by Misra et al. (2003), wherein the 2,6-difluorophenyl group was shown to be critical for CDK1/CDK2 inhibitory potency (BMS-265246: CDK1 IC₅₀ = 6 nM, CDK2 IC₅₀ = 9 nM) . The free 5-amino group provides a synthetic handle for rapid diversification into acetamide, sulfonamide, or urea derivatives, enabling efficient exploration of the solvent-exposed region of the kinase ATP-binding pocket while retaining the validated 2,6-difluorophenyl hinge-binding motif. This scaffold-hopping strategy leverages the lower molecular weight (209.20 vs. >300 for pyrazolopyridines) and reduced structural complexity to improve ligand efficiency metrics in fragment-based and lead-like screening cascades.

Kinome-Focused Fragment Library Construction with Privileged 2,6-Difluorophenyl Pharmacophore

The target compound's favorable fragment-like physicochemical profile (LogP = 1.98, MW = 209.20, HBA = 2, HBD = 1, Fsp³ = 0.1) combined with the patent-established preference for 2,6-difluorophenyl as an R1 substituent in CDK/GSK inhibitors [1] makes it an ideal core component for kinome-focused fragment libraries. The compound's higher LogP relative to the N1 2,4-difluorophenyl regioisomer (ΔLogP = +0.24) provides a measurable lipophilicity advantage for programs targeting intracellular kinase domains where passive membrane permeability is rate-limiting. Procurement of this specific isomer, rather than generic 5-aminopyrazole mixtures, ensures data reproducibility across fragment screening campaigns and downstream SAR expansion.

Metal-Free C4-Halogenation for Rapid Derivative Synthesis

The target compound's 3-aryl-5-aminopyrazole architecture is directly compatible with the metal-free C–H halogenation protocol developed by He et al. (2021), which enables regioselective installation of chlorine, bromine, or iodine at the C4 position of 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides (NXS) at room temperature [2]. This methodology provides a straightforward entry into 4-halogenated derivatives of the target compound without requiring protecting group manipulations or transition metal catalysts, facilitating rapid analog generation for SAR studies. The ortho,ortho'-difluoro substitution pattern on the phenyl ring is expected to influence the regioselectivity and reaction rate of C4 halogenation through electronic effects distinct from those of non-fluorinated or mono-fluorinated analogs.

CCR5 Antagonist Development: Empirical Pharmacological Basis

Preliminary pharmacological screening reported by Zhang (2012) indicates that compounds structurally related to 3-(2,6-difluorophenyl)-1-methyl-1H-pyrazol-5-amine exhibit CCR5 antagonistic activity, with potential therapeutic applications in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [3]. While quantitative binding data (IC₅₀ or Kd) for this specific compound is not publicly available in peer-reviewed form, the 5-amino group and 2,6-difluorophenyl substitution pattern are consistent with pharmacophoric features of known CCR5 antagonist chemotypes, supporting the compound's use as a starting point for hit-to-lead optimization in chemokine receptor programs.

Application
Selection Property
Validation Focus
CDK/GSK inhibitor lead generation
2,6-Difluorophenyl hinge-binding motif and 5-amino diversification handle
Kinase panel selectivity and potency in CDK/GSK assays
Kinome-focused fragment library
Fragment-like LogP (1.98) and privileged 2,6-difluorophenyl scaffold
Membrane permeability and ligand efficiency metrics
C4-halogenated analog synthesis
Metal-free C–H halogenation compatibility
Regioselectivity and yield of 4-halo derivatives
CCR5 chemokine receptor hit identification
Aminopyrazole chemotype with reported preliminary CCR5 antagonism
Binding affinity and functional antagonism data (data to verify)
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